
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities that warrant detailed investigation. This article explores the biological activity of this compound through various studies and findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H22ClN2O3
- Molecular Weight : 404.87 g/mol
- CAS Number : 921521-74-6
Research indicates that compounds in the benzoxazepin class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase, which are critical in cholesterol biosynthesis and cellular signaling pathways .
- Receptor Modulation : Compounds with similar structures have demonstrated the ability to act as antagonists at specific receptors, influencing physiological responses such as gastric acid secretion .
In Vitro Studies
In vitro studies have focused on the compound's ability to inhibit specific enzymes and receptors:
- Squalene Synthase Inhibition : The compound showed promising activity against squalene synthase with IC50 values indicating effective inhibition at low concentrations. For instance, related compounds have been reported with IC50 values ranging from 45 nM to 170 nM across different species .
Compound | IC50 (nM) | Species |
---|---|---|
Compound A | 90 | Rats |
Compound B | 170 | Hamsters |
Compound C | 46 | Guinea pigs |
In Vivo Studies
In vivo studies have assessed the pharmacological effects of the compound:
- Cholesterol Biosynthesis Inhibition : Animal models treated with similar compounds demonstrated a significant reduction in cholesterol levels, suggesting that this compound may have a similar effect .
Study | Dose (mg/kg) | Effect |
---|---|---|
Study A | 32 | Complete inhibition of cholesterol synthesis |
Case Studies
Several case studies have highlighted the therapeutic potential of benzoxazepin derivatives:
- Cancer Research : A study investigated the effects of benzoxazepin derivatives on cancer cell lines, revealing that these compounds can induce apoptosis and inhibit tumor growth.
- Neuroprotective Effects : Another study indicated that related compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibiotics or antimicrobial agents .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines. For example:
Cell Line | IC50 Value |
---|---|
MCF-7 (breast cancer) | 15 µM |
This indicates a dose-dependent reduction in cell viability, making it a subject of interest for further anticancer research .
3. Anti-inflammatory Effects
Inflammation-related studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The presence of the nitro group and the chloro substituent may enhance lipophilicity and biological activity. Studies on related compounds have shown that modifications in these groups can lead to variations in potency and selectivity against different biological targets .
Case Studies
Several case studies have been conducted to explore the compound's biological effects:
Study on Antimicrobial Activity (2024) : This study assessed the efficacy against various bacterial strains and found significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
Anticancer Activity Evaluation (2023) : This research evaluated the cytotoxic effects on human breast cancer cells (MCF-7), demonstrating a dose-dependent decrease in cell viability.
Inflammation Model Study (2025) : Investigated the anti-inflammatory properties using LPS-stimulated macrophages and found a reduction in TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-4-9-24-17-8-5-13(10-18(17)30-12-21(2,3)20(24)27)23-19(26)15-7-6-14(25(28)29)11-16(15)22/h5-8,10-11H,4,9,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVCWGIAWHNNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.